Sequoyitol

Description

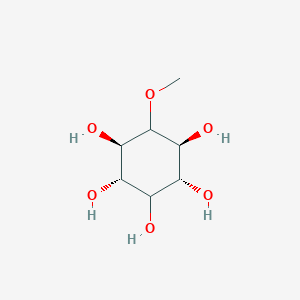

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MVWKSXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313753 | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-92-2, 7600-53-5 | |

| Record name | 5-O-Methyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-methyl-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sequoyitol: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol with significant potential in pharmaceutical research and development. This document details its primary natural sources, presents quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Natural Sources of this compound

Table 1: Natural Sources of this compound and Available Quantitative Data

| Plant Family | Genus | Species | Common Name | Plant Part | This compound Concentration | Citation |

| Ginkgoaceae | Ginkgo | biloba | Ginkgo | Young Leaves | 287 mg/100 g Fresh Weight | |

| Fabaceae | Glycine | max | Soybean | Seeds, Roots | Reported present, quantitative data variable among cultivars. | [1][2][3][4] |

| Pinaceae | Pinus | spp. | Pine | Needles, Bark | Reported present, specific quantitative data for this compound is limited. | [5][6][7] |

| Cupressaceae | Sequoia | sempervirens | Coast Redwood | Heartwood, Needles | Reported present, quantitative data not specified. | [8] |

| Taxaceae | Taxus | spp. | Yew | Needles, Bark | Reported present, though often in complex mixtures with other taxanes. | [9][10][11][12] |

| Nephrolepidaceae | Nephrolepis | cordifolia | Tuber Sword Fern | - | Reported present, quantitative data not specified. | [13] |

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are crucial for research and development. The following sections provide detailed methodologies for these processes, based on established techniques for cyclitol analysis.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant tissues, such as pine needles. Optimization may be required depending on the specific plant matrix.

Objective: To extract this compound and other polar metabolites from plant tissue for subsequent analysis.

Materials:

-

Fresh or dried plant material (e.g., pine needles)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

80% (v/v) ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup if necessary

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.

-

Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% ethanol.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate at 60-80°C for 1-2 hours with occasional vortexing to enhance extraction efficiency.

-

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 20 mL of 80% ethanol, and the supernatants combined.

-

Solvent Evaporation: Concentrate the ethanolic extract to near dryness using a rotary evaporator at a temperature below 50°C to prevent degradation of the target compounds.

-

Reconstitution: Reconstitute the dried extract in a known volume of deionized water or the initial mobile phase for chromatographic analysis.

-

Cleanup (Optional): If the extract contains a high concentration of non-polar interfering compounds, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to purify the polar this compound fraction.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of cyclitols like this compound, which requires derivatization to increase their volatility.

Objective: To quantify this compound in a plant extract using GC-MS following silylation.

Materials:

-

Dried plant extract

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., Phenyl-β-D-glucopyranoside)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

-

Heating block or oven

Procedure:

-

Derivatization:

-

Transfer an aliquot of the dried extract (or a known amount of the reconstituted extract) to a reaction vial and dry completely under a stream of nitrogen.

-

Add a known amount of the internal standard.

-

Add 100 µL of anhydrous pyridine to dissolve the residue.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 1 hour to complete the silylation reaction.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Gas Chromatograph Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. (This program should be optimized based on the specific column and instrument).

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of silylated this compound.

-

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of a pure this compound standard that have undergone the same derivatization procedure.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, often with refractive index (RI) or evaporative light scattering detection (ELSD) due to the lack of a strong chromophore in the molecule.

Objective: To quantify this compound in a plant extract using HPLC.

Materials:

-

Reconstituted plant extract

-

HPLC system with an RI or ELSD detector

-

Amine-based or specialized carbohydrate analysis column (e.g., Aminex HPX-87C)

-

Mobile phase (e.g., Acetonitrile:Water mixture)

-

This compound standard

Procedure:

-

Chromatographic Conditions:

-

Column: A column suitable for carbohydrate or sugar alcohol separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact composition should be optimized for the specific column.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

-

Analysis:

-

Inject a known volume of the sample extract onto the HPLC system.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

-

Quantification:

-

Prepare a calibration curve by injecting known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Biosynthesis of this compound

This compound is a methylated derivative of myo-inositol. Its biosynthesis begins with the central metabolite glucose-6-phosphate and involves a key methylation step.

The primary pathway for the biosynthesis of this compound can be summarized as follows:

-

Formation of myo-inositol-1-phosphate: The biosynthesis starts with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) .

-

Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by the enzyme myo-inositol monophosphatase (IMP) , yielding free myo-inositol.

-

Methylation of myo-inositol: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 hydroxyl group of myo-inositol. This reaction is catalyzed by a SAM-dependent myo-inositol O-methyltransferase (IMT) , resulting in the formation of this compound (5-O-methyl-myo-inositol).

References

- 1. Metabolite Contents and Antioxidant Activities of Soybean (Glycine max (L.) Merrill) Seeds of Different Seed Coat Colors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. mdpi.com [mdpi.com]

- 6. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge [mdpi.com]

- 8. "Foliar morphology and physiology of Sequoia sempervirens" by Lucy Mullin [digitalcommons.humboldt.edu]

- 9. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]

- 11. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sequoyitol (5-O-Methyl-myo-inositol): A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol, a naturally occurring methyl ether of myo-inositol, has garnered significant scientific interest due to its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details its physicochemical properties, natural sources, and outlines experimental protocols for its extraction, purification, and characterization. Furthermore, this guide elucidates the role of this compound in modulating the insulin signaling pathway, offering insights for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 5-O-Methyl-myo-inositol, is a cyclitol found in a variety of plant species. Its structural similarity to myo-inositol, a key molecule in cellular signaling, has led to investigations into its biological functions. Notably, research has highlighted its potential as an insulin-sensitizing agent, capable of improving glucose tolerance and decreasing blood glucose levels.[1] This guide aims to provide an in-depth technical resource on this compound, from its historical discovery to its modern-day applications in research.

Discovery and History

The history of this compound is intertwined with the broader research on inositols, a class of polyols that play crucial roles in biological systems. While myo-inositol was first isolated from muscle tissue in the mid-19th century, the discovery of its methylated derivatives, including this compound, came later with advancements in natural product chemistry.

Initial reports of this compound emerged from studies on the chemical constituents of the redwood tree, Sequoia sempervirens, from which its name is derived. While the seminal work by Ballou and Anderson in 1953 is a key reference in the context of inositols from redwood, earlier and more specific details on the first isolation of this compound are found in the broader phytochemical literature of that era. These early studies laid the groundwork for understanding the distribution of inositols and their derivatives in the plant kingdom.

Physicochemical Properties and Natural Occurrence

This compound is a white, crystalline solid with a molecular formula of C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[2] It is soluble in water and polar organic solvents. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Melting Point | 238-242 °C | |

| Boiling Point | 317.2 °C at 760 mmHg | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | |

| InChI | InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | [3] |

| InChIKey | DSCFFEYYQKSRSV-MVWKSXLKSA-N | [2] |

| SMILES | COC1--INVALID-LINK--O)O)O">C@@HO | [2] |

This compound is found in a variety of plants, with notable concentrations in the leaves of soybean (Glycine max) and in ginkgo.[4] Its presence has also been reported in other plants, including those from the Pinaceae and Leguminosae families. The concentration of this compound can vary depending on the plant species, part of the plant, and growing conditions.

Table 2: Quantitative Occurrence of this compound in Various Plant Sources

| Plant Source | Plant Part | Concentration (mg/g dry weight) | Reference(s) |

| Glycine max (Soybean) | Leaves | 17.8 | [5] |

| Glycine max (Soybean) | Roots | Not Detected | [5] |

| Beta vulgaris (Sugar Beet) | Roots | Below Limit of Quantitation | [5] |

| Trifolium incarnatum (Crimson Clover) | Roots | Not Quantified | [5] |

Experimental Protocols: Isolation, Purification, and Characterization

The isolation and purification of this compound from plant sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized from common practices in natural product chemistry and can be adapted for specific plant materials.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound from a plant source is depicted in the following workflow diagram.

Figure 1: General experimental workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation from Soybean Leaves

This protocol provides a more detailed procedure for the extraction and purification of this compound from Glycine max leaves.

1. Plant Material Preparation:

-

Collect fresh soybean leaves and wash them thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in the shade or use a laboratory oven at a low temperature (40-50 °C) to avoid degradation of the compound.

-

Grind the dried leaves into a fine powder using a laboratory mill.

2. Extraction:

-

Macerate 100 g of the powdered leaf material in 1 L of 80% aqueous ethanol at room temperature for 48 hours with occasional stirring.[6]

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude extract.

3. Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Adsorb the crude extract onto a small amount of silica gel to create a slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 8:2 v/v) and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

4. Purification:

-

Pool the fractions containing this compound based on the TLC analysis.

-

Concentrate the pooled fractions to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals of this compound.

Characterization Techniques

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization of this compound

| Technique | Purpose | Typical Parameters and Expected Results | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 or Aminex HPX-87C; Mobile Phase: Acetonitrile/Water or isocratic water; Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). A single sharp peak corresponding to the retention time of a this compound standard confirms purity. | [7][8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification (after derivatization) | Derivatization with a silylating agent (e.g., BSTFA with TMCS). The resulting trimethylsilyl (TMS) ether of this compound will produce a characteristic mass spectrum with specific fragment ions. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR (D₂O): Signals in the range of δ 3.0-4.0 ppm, with a characteristic singlet for the methoxy group around δ 3.5 ppm. ¹³C NMR (D₂O): Six signals for the inositol ring carbons and one for the methoxy carbon. | [9][10] |

| Mass Spectrometry (MS) | Molecular weight determination | Electrospray Ionization (ESI-MS): Detection of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 194.18 g/mol . |

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, most notably its insulin-mimetic and insulin-sensitizing effects. Studies have shown that this compound can decrease blood glucose and improve glucose intolerance in diabetic models.[1]

The mechanism of action of this compound involves the enhancement of the insulin signaling pathway. Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then activate downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which ultimately leads to glucose uptake and utilization.[4][11]

Research indicates that this compound enhances insulin signaling by increasing the phosphorylation of key proteins in this pathway, including the insulin receptor (IR), IRS-1, and Akt.[1] The precise molecular target of this compound is still under investigation, but it is hypothesized to either directly or indirectly modulate the activity of kinases or phosphatases involved in this cascade. The potential mechanism may involve the inhibition of protein tyrosine phosphatases (PTPs) that dephosphorylate and inactivate the insulin receptor and IRS proteins.[12][13][14]

Figure 2: Proposed mechanism of this compound in enhancing the insulin signaling pathway.

Conclusion

This compound (5-O-Methyl-myo-inositol) is a promising natural compound with significant potential in the field of drug development, particularly for metabolic disorders like type 2 diabetes. Its ability to enhance insulin signaling underscores its therapeutic relevance. This technical guide has provided a comprehensive overview of the discovery, isolation, and biological activity of this compound, offering valuable information for researchers and scientists. Further investigation into its precise molecular mechanisms of action and clinical efficacy is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid | Semantic Scholar [semanticscholar.org]

- 3. Metabolite Changes in Soybean (Glycine max) Leaves during the Entire Growth Period - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.flvc.org [journals.flvc.org]

- 6. Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity | MDPI [mdpi.com]

- 7. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Activation mechanism of the insulin receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein tyrosine phosphatases: mechanisms of catalysis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sequoyitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is found in a variety of plants, including soybeans (Glycine max) and various species of mistletoe.[1] As a derivative of myo-inositol, the most abundant inositol isomer in nature, this compound has garnered significant interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological significance, with a focus on its role in insulin signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid powder. Its chemical structure consists of a myo-inositol ring with a methyl group attached to the hydroxyl group at the 5th carbon position.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | (1R,2S,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol | [1] |

| Common Synonyms | 5-O-Methyl-myo-inositol, 1D-5-O-Methyl-myo-inositol | [1] |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 523-92-2 | [1] |

| Appearance | White to off-white solid powder | MedChemExpress |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 241-244 °C | ChemBK |

| Boiling Point | 317.2 °C at 760 mmHg | ChemBK |

| Solubility | Soluble in DMSO and pyridine; Slightly soluble in methanol; Highly soluble in water. | ChemBK, MedChemExpress |

| Optical Rotation [α]D | Data not available in the searched literature. | |

| ¹H NMR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |

| ¹³C NMR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |

| FT-IR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |

| Mass Spectrometry Data | Predicted GC-MS data is available, but experimental data is not readily available. | [2] |

| Crystal Structure Data | Data not available in the searched literature. |

Experimental Protocols

General Protocol for Extraction and Purification of Inositols from Plant Material

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general procedure for the extraction and purification of inositols from plant sources, such as soybeans, can be adapted. This typically involves solvent extraction followed by chromatographic purification.

References

The Role of Sequoyitol in Plant Physiology: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the biological activity of sequoyitol (5-O-methyl-myo-inositol) in plant physiology. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this cyclitol in plant stress tolerance, signaling, and metabolic regulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways. While specific quantitative data for this compound is emerging, this guide leverages extensive research on its precursor, myo-inositol, to provide a robust framework for understanding its physiological impact.

Introduction to this compound and its Significance in Plants

This compound is a naturally occurring cyclitol, a sugar alcohol, found in a variety of plants, including various gymnosperms and angiosperms. As a derivative of the more ubiquitous myo-inositol, this compound plays a crucial role in a plant's ability to withstand environmental challenges. Its primary functions are linked to osmotic adjustment and the protection of cellular structures under abiotic stress conditions such as drought and high salinity. The accumulation of this compound and other compatible solutes helps maintain cell turgor and stabilize proteins and membranes, thereby mitigating the damaging effects of stress.[1][2] Furthermore, as part of the inositol pathway, it is implicated in complex signaling cascades that regulate plant growth, development, and stress responses.[3][4][5]

Quantitative Effects of Myo-inositol (as a Proxy for this compound) on Plant Physiology Under Abiotic Stress

While extensive quantitative data specifically for this compound's effects on plant physiology is still an active area of research, numerous studies have detailed the impact of its precursor, myo-inositol. The following tables summarize the observed effects of exogenous myo-inositol application on various plant parameters under drought and salt stress conditions. This data provides a strong indication of the potential benefits of this compound in enhancing plant stress tolerance.

Table 1: Effect of Exogenous Myo-inositol on Plant Growth and Biomass Under Abiotic Stress

| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Shoot Biomass | Effect on Root Biomass | Reference |

| Maize (Zea mays L.) | Drought | 1 mM | +40.74% | +28.30% | [6] |

| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Significant increase | Significant increase | [7] |

| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Significant amelioration | Significant amelioration | [2] |

| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Improved | Not specified | [8] |

Table 2: Effect of Exogenous Myo-inositol on Photosynthetic Parameters Under Abiotic Stress

| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Net Photosynthetic Rate (Pn) | Effect on Stomatal Conductance (gs) | Effect on Fv/Fm | Reference |

| Maize (Zea mays L.) | Drought | 1 mM | Enhanced | Enhanced | Enhanced | [6] |

| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Significant increase | Significant increase | Significant increase | [7] |

| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Significant amelioration | Not specified | Not specified | [2] |

| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Significant increase | Not specified | Significant increase | [8] |

Table 3: Effect of Exogenous Myo-inositol on Stress Markers and Antioxidant Enzyme Activity Under Abiotic Stress

| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Proline Content | Effect on Malondialdehyde (MDA) Content | Effect on Antioxidant Enzyme Activity (SOD, CAT, APX) | Reference |

| Maize (Zea mays L.) | Drought | 1 mM | Upregulated | Decreased | Synergistically activated (SOD, POD, GR) | [6] |

| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Increased | Reduced | Up-regulated | [7] |

| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Not specified | Significantly reduced | Upregulated (SOD, CAT, GR, APX) | [2] |

| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Decreased drought-induced accumulation | Decreased | Increased (SOD, CAT, POD, APX) | [8] |

Signaling Pathways Involving Inositols in Plant Stress Response

This compound, as a derivative of myo-inositol, is integrated into the complex inositol phosphate signaling pathway, which plays a central role in transducing external stress signals into cellular responses. This pathway intersects with other critical signaling networks, most notably the abscisic acid (ABA) signaling pathway, to orchestrate a coordinated defense against abiotic stress.

The Inositol Phosphate Signaling Pathway

The inositol phosphate pathway is initiated by the phosphorylation of myo-inositol, leading to a cascade of phosphorylated inositols that act as second messengers. A key step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium ions (Ca2+) from intracellular stores, initiating a calcium signaling cascade. These signaling events ultimately lead to the activation of stress-responsive genes and physiological adjustments.[3][4][9]

Crosstalk with Abscisic Acid (ABA) Signaling

The inositol phosphate pathway is intricately linked with the ABA signaling pathway, a primary route for regulating plant responses to water-limiting conditions. ABA, upon binding to its receptors (PYR/PYL/RCAR), triggers a signaling cascade involving protein phosphatases (PP2Cs) and kinases (SnRK2s). This ultimately leads to the activation of transcription factors (e.g., ABFs) that regulate the expression of ABA-responsive genes. Components of the inositol pathway, such as IP3 and subsequent calcium signals, can modulate the activity of ABA signaling components, creating a robust and finely-tuned stress response network.[5][10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plants.

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying this compound from plant tissues.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol, Chloroform, Water (for extraction)

-

Ribitol (internal standard)

-

Methoxyamine hydrochloride in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: a. Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v). c. Add a known amount of ribitol as an internal standard. d. Vortex vigorously for 30 seconds and then incubate on a shaker for 15 minutes at 70°C. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.

-

Derivatization: a. Evaporate the supernatant to dryness under a stream of nitrogen gas or in a vacuum concentrator. b. Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of MSTFA and incubate at 37°C for 30 minutes with shaking.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the target compounds. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 330°C at 15°C/min, and hold for 5 minutes. c. Set the mass spectrometer to scan a mass range of 50-600 m/z.

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound relative to the internal standard.

Experimental Workflow for Assessing Plant Abiotic Stress Tolerance with this compound Treatment

This workflow describes a general procedure to evaluate the effect of exogenous this compound application on plant tolerance to abiotic stress.

Measurement of Reactive Oxygen Species (ROS) Scavenging Activity

This protocol provides a method for assessing the in vitro ROS scavenging capacity of plant extracts containing this compound, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as an example.

Materials:

-

Plant extract containing this compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a dilution series of the plant extract and the ascorbic acid standard in methanol.

-

In a 96-well plate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Assay of Antioxidant Enzyme Activity

This section outlines the general principles for assaying the activity of key antioxidant enzymes.

General Procedure for Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 0.5 g) in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract for the following assays.

Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture typically contains phosphate buffer, methionine, NBT, EDTA, riboflavin, and the enzyme extract. The reaction is initiated by placing the tubes under a light source, and the absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2). The reaction mixture contains phosphate buffer and the enzyme extract. The reaction is initiated by adding H2O2, and the decrease in absorbance is measured at 240 nm.

Ascorbate Peroxidase (APX) Activity Assay: APX activity is measured by monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized. The reaction mixture contains phosphate buffer, ascorbate, EDTA, and the enzyme extract. The reaction is started by the addition of H2O2.

Conclusion

This compound, a methylated derivative of myo-inositol, is a key player in the intricate network of plant responses to abiotic stress. Its role as a compatible solute for osmotic adjustment is well-established, and its involvement in the inositol signaling pathway highlights its importance in stress perception and signal transduction. While further research is needed to fully elucidate the specific quantitative effects and molecular mechanisms of this compound, the available data on its precursor, myo-inositol, provides a strong foundation for its potential application in developing stress-tolerant crops. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the biological activity of this important plant metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric Assays for Antioxidant Enzymes in Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Sequoyitol: A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of Sequoyitol (5-O-Methyl-myo-inositol), a naturally occurring methylated inositol with significant potential in therapeutic applications, particularly in the management of diabetes and related complications.

Physicochemical Properties

This compound is a water-soluble small molecule.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Melting Point | 241-244°C | |

| Boiling Point | 317.2°C at 760 mmHg | |

| Density | 1.56 g/cm³ | |

| Flash Point | 145.6°C | |

| Vapor Pressure | 3.28E-05 mmHg at 25°C | |

| Solubility | Soluble in DMSO and pyridine; slightly soluble in methanol. | |

| Appearance | Solid powder |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-diabetic effects in preclinical studies. It improves hyperglycemia and glucose intolerance by targeting multiple cell types, including hepatocytes, adipocytes, and pancreatic β-cells.[1]

Insulin Sensitizing Effects

This compound enhances insulin signaling in both liver and fat cells.[1] It promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and Akt, key downstream effectors in the insulin signaling cascade.[1] This enhanced signaling leads to:

-

Suppressed hepatic glucose production: this compound increases the ability of insulin to suppress glucose output from primary hepatocytes.[1]

-

Increased glucose uptake: It stimulates glucose uptake into primary adipocytes.[1]

Interestingly, this compound can also suppress glucose production in hepatocytes and stimulate basal glucose uptake in adipocytes through an insulin-independent mechanism, suggesting it may not solely rely on the Akt pathway for these effects.[1]

Protection of Pancreatic β-Cells

This compound has shown protective effects on pancreatic β-cells. It can shield INS-1 cells (a rat β-cell line) from injury induced by streptozotocin or hydrogen peroxide.[1] In animal models of streptozotocin-induced β-cell deficiency, treatment with this compound led to increased plasma insulin levels, suggesting a role in preserving or enhancing β-cell function.[1]

Amelioration of Diabetic Nephropathy

In a rat model of diabetic nephropathy, this compound administration for six weeks resulted in a significant decrease in fasting blood glucose, blood urea nitrogen (BUN), and serum creatinine levels, while increasing insulin levels.[3] The proposed mechanism involves:

-

Antioxidant Activity: this compound treatment increased the total antioxidative capacity and decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[3]

-

Regulation of TGF-β1 Expression: The expression of transforming growth factor-beta 1 (TGF-β1), a key fibrotic factor, was decreased with this compound treatment.[3]

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

The following provides a general workflow for the extraction and quantitative analysis of this compound from plant or animal tissues.

References

- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound ameliorates diabetic nephropathy in diabetic rats induced with a high-fat diet and a low dose of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Sequoyitol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a sugar-like carbohydrate, found in a variety of plant species, including soybean (Glycine max) and various pine species (Pinus)[1][2]. As a derivative of myo-inositol, this compound plays a role in cellular processes and has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The biosynthesis of this compound is a multi-step process that begins with a central metabolite in plant carbohydrate metabolism, D-glucose-6-phosphate. The pathway can be broadly divided into two key stages: the synthesis of the myo-inositol backbone and the subsequent methylation to yield this compound.

Core Biosynthesis Pathway

The biosynthesis of this compound follows a conserved pathway for the formation of myo-inositol, which is then specifically methylated.

-

Isomerization of D-Glucose-6-Phosphate: The pathway initiates with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This is a critical and rate-limiting step in myo-inositol biosynthesis[3].

-

Dephosphorylation of myo-Inositol-1-Phosphate: The phosphate group is removed from myo-inositol-1-phosphate by inositol monophosphatase (IMPA) (EC 3.1.3.25), yielding free myo-inositol.

-

Methylation of myo-Inositol: The final step is the regiospecific methylation of myo-inositol at the 5-hydroxyl group to form this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While the general class of enzyme is known, the specific myo-inositol 5-O-methyltransferase responsible for this compound synthesis is not yet fully characterized in the literature.

Data Presentation

Quantitative data for the specific enzymes and intermediates in the this compound biosynthesis pathway are not extensively available in the literature. The following tables summarize the key enzymes involved and provide a template for the types of quantitative data that are critical for a thorough understanding of this pathway.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |

| myo-Inositol-1-Phosphate Synthase | MIPS | 5.5.1.4 | D-Glucose-6-Phosphate | myo-Inositol-1-Phosphate |

| Inositol Monophosphatase | IMPA | 3.1.3.25 | myo-Inositol-1-Phosphate | myo-Inositol, Inorganic Phosphate |

| myo-Inositol 5-O-Methyltransferase | OMT | N/A | myo-Inositol, S-Adenosyl-L-methionine (SAM) | This compound (5-O-methyl-myo-inositol), S-Adenosyl-L-homocysteine (SAH) |

Table 2: Enzyme Kinetic Parameters (Illustrative)

Note: Specific kinetic data for the myo-inositol 5-O-methyltransferase that produces this compound are not currently available in the literature. This table serves as a template for the data that would be generated through enzyme characterization studies.

| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| myo-Inositol 5-O-Methyltransferase | [e.g., Glycine max] | myo-Inositol | Data not available | Data not available |

| myo-Inositol 5-O-Methyltransferase | [e.g., Glycine max] | SAM | Data not available | Data not available |

Table 3: Concentration of this compound in Plant Tissues (Illustrative)

| Plant Species | Tissue | Condition | This compound Concentration (µg/g dry weight) | Reference |

| Glycine max | Leaves | Control | Data not available | [Relevant Study] |

| Glycine max | Leaves | Drought Stress | Data not available | [Relevant Study] |

| Pinus lambertiana | Needles | Normal Growth | Data not available | [Relevant Study] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound in plants.

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for plant metabolite analysis and is suitable for the quantification of this compound.

a. Sample Preparation and Extraction:

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Accurately weigh approximately 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

-

Add an internal standard (e.g., ribitol or a stable isotope-labeled this compound, if available) to each sample for accurate quantification.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C with shaking for 1-2 hours.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

b. Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride (20 mg/mL in pyridine).

-

Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Vortex and incubate at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.

c. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 310°C at a rate of 5°C/minute.

-

Hold at 310°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for TMS-derivatized this compound.

d. Quantification:

-

Prepare a standard curve using authentic this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme Assay for myo-Inositol O-Methyltransferase Activity

This is a general protocol for assaying OMT activity that can be adapted for the specific methylation of myo-inositol to this compound.

a. Plant Protein Extraction:

-

Grind fresh or frozen plant tissue in liquid nitrogen to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% PVPP).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Enzyme Reaction:

-

Set up the reaction mixture in a final volume of 100 µL:

-

50 mM Tris-HCl, pH 7.5

-

10 mM myo-inositol (substrate)

-

100 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled co-substrate)

-

50-100 µg of crude protein extract

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 20 µL of 1 M HCl.

c. Product Quantification:

-

Extract the methylated product (this compound) by adding 500 µL of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate.

-

Add scintillation cocktail and quantify the amount of ¹⁴C-labeled this compound using a scintillation counter.

-

Calculate the enzyme activity as pmol of product formed per minute per mg of protein.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to analyze the expression of putative myo-inositol O-methyltransferase genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

b. Primer Design:

-

Identify candidate OMT genes from the genome or transcriptome of the plant of interest based on homology to known inositol methyltransferases.

-

Design gene-specific primers for qRT-PCR using software like Primer3Plus, targeting a region of 100-200 bp.

-

Design primers for a stable reference gene (e.g., actin, ubiquitin) for normalization.

c. qRT-PCR Reaction:

-

Prepare the reaction mixture (e.g., 20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melting curve analysis to verify the specificity of the product.

-

d. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from D-Glucose-6-Phosphate.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Workflow for the O-Methyltransferase enzyme assay.

References

Potential Therapeutic Applications of Sequoyitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol, has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide provides an in-depth overview of the current preclinical evidence supporting the use of this compound, with a primary focus on its robust anti-diabetic properties. The document details its mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and outlines the experimental protocols employed in this research. Furthermore, it explores the emerging, albeit less direct, evidence for its potential in managing diabetic complications, and touches upon the broader therapeutic landscape of related inositol derivatives in neuroprotection and oncology.

Introduction

This compound is a naturally occurring methyl ether of myo-inositol, found in various plants.[1] Its structural similarity to inositol, a key component of cellular signaling pathways, has prompted investigations into its pharmacological activities. The most well-documented therapeutic potential of this compound lies in its ability to ameliorate hyperglycemia and improve insulin sensitivity, positioning it as a promising candidate for the development of novel anti-diabetic agents.[2] This guide synthesizes the existing preclinical data to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-Diabetic Applications

Preclinical studies have consistently demonstrated the efficacy of this compound in improving glycemic control. Both oral and subcutaneous administration of this compound have been shown to decrease blood glucose levels and improve glucose intolerance in animal models of type 2 diabetes.[2][3]

Mechanism of Action

The anti-diabetic effects of this compound are multi-faceted, targeting key tissues involved in glucose homeostasis, including hepatocytes, adipocytes, and pancreatic β-cells.[2][3]

-

Enhanced Insulin Signaling: this compound has been shown to enhance the insulin signaling pathway. It promotes the phosphorylation of the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and Akt, a crucial downstream effector in the pathway.[2][3] This enhancement of insulin signaling leads to increased glucose uptake and utilization in peripheral tissues.

-

Protection of Pancreatic β-cells: this compound exhibits protective effects on pancreatic β-cells, the primary producers of insulin. It has been demonstrated to protect these cells from oxidative stress-induced injury, a key factor in the pathogenesis of diabetes.[2] In animal models of streptozotocin (STZ)-induced diabetes, this compound treatment was associated with increased plasma insulin levels, suggesting a role in preserving β-cell function and promoting insulin secretion.[2]

-

Insulin-Independent Glucose Regulation: Interestingly, this compound has also been observed to exert its effects through insulin-independent mechanisms. It can suppress glucose production in hepatocytes and stimulate glucose uptake in adipocytes even in the absence of insulin, suggesting a direct effect on glucose metabolism.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies investigating the anti-diabetic effects of this compound.

Table 1: In Vivo Studies on the Anti-Diabetic Effects of this compound

| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |

| ob/ob mice | Oral gavage | 40 mg/kg (twice daily) | 18 days | Reduced blood glucose. | [2] |

| ob/ob mice | Subcutaneous | 0.5 nmol/h | 14 days | Decreased fasting blood glucose and plasma insulin. | [2] |

| STZ-induced diabetic mice | Drinking water | 7 mg/ml | 31 days | Attenuated hyperglycemia by 26% and increased plasma insulin by 155%. | [2] |

| High-fat diet and STZ-induced diabetic rats | Oral | 12.5, 25, and 50 mg/kg/day | 6 weeks | Significantly decreased fasting blood glucose. | [4] |

Table 2: In Vitro Studies on the Anti-Diabetic Effects of this compound

| Cell Line | Treatment | Concentration | Key Findings | Reference |

| 3T3-L1 adipocytes | This compound + Insulin | Not specified | Increased insulin-stimulated phosphorylation of IR by 31% and IRS1 by 73%. | [2] |

| INS-1 β-cells | This compound + STZ/H₂O₂ | Not specified | Protected against streptozotocin- and H₂O₂-induced injury. | [2] |

Therapeutic Potential in Diabetic Complications

Chronic hyperglycemia in diabetes leads to debilitating complications. Emerging evidence suggests that this compound may have a protective role against some of these complications.

Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease. A study in a rat model of type 2 diabetes demonstrated that this compound administration for 6 weeks ameliorated the progression of diabetic nephropathy.[4]

-

Mechanism of Action: The protective effects of this compound in diabetic nephropathy are attributed to its antioxidant and anti-inflammatory properties. It was found to:

-

Decrease the expression of NADPH oxidase subunits p22phox and p47phox, which are key sources of reactive oxygen species (ROS).[4]

-

Reduce the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[4]

-

Suppress the expression of the pro-inflammatory transcription factor NF-κB and the pro-fibrotic cytokine TGF-β1.[4]

-

Diabetic Retinopathy

Diabetic retinopathy is a major cause of blindness. An in vitro study using human retinal pigment epithelial cells (ARPE-19) exposed to high glucose conditions showed that this compound offered protection against cellular damage.[5]

-

Mechanism of Action: this compound's protective effects in the context of diabetic retinopathy appear to be mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in inflammation and oxidative stress.[5]

Potential Neuroprotective and Anticancer Applications (Inositol Derivatives)

While direct evidence for the neuroprotective and anticancer activities of this compound is currently limited, research on related inositol derivatives, such as myo-inositol and inositol hexaphosphate (IP6), suggests potential avenues for future investigation.

Neuroprotection

Inositol derivatives play a crucial role in neuronal signaling. Studies on other inositols have shown promise in the context of neurodegenerative diseases:

-

Alzheimer's Disease: Scyllo-inositol has been investigated for its ability to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[2][6]

-

Parkinson's Disease: Inositol hexaphosphate (IP6) has demonstrated neuroprotective effects in a cell model of Parkinson's disease.[7]

Given that this compound is transported across the blood-brain barrier, its potential role in neuroprotection warrants further investigation.[6]

Anticancer Activity

The anticancer properties of myo-inositol and IP6 have been explored in various cancer types, including lung, breast, and colon cancer.[8][9][10] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis. The potential of this compound as an anticancer agent remains an unexplored but intriguing area of research.

Clinical Trial Status

As of the date of this guide, a thorough search of clinical trial registries has not identified any registered clinical trials specifically investigating this compound for any therapeutic application. The existing evidence is confined to preclinical studies.

Experimental Protocols

Animal Studies

-

Animal Models:

-

Type 2 Diabetes: Male ob/ob mice (a model of obesity and insulin resistance) and rats induced with a high-fat diet and a low dose of streptozotocin (STZ) are commonly used.[2][4]

-

Type 1 Diabetes: Male C57BL/6 mice treated with STZ to induce β-cell destruction are used as a model of insulin deficiency.[2]

-

-

Administration of this compound:

-

Oral Gavage: this compound is dissolved in water and administered directly into the stomach using a gavage needle. A typical dose is 40 mg/kg body weight, twice daily.[2]

-

Drinking Water: this compound is dissolved in the drinking water at a concentration of 7 mg/ml.[2]

-

Subcutaneous Infusion: Osmotic minipumps are implanted subcutaneously for continuous delivery of this compound.[2]

-

-

Outcome Measures:

-

Glycemic Control: Blood glucose levels are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

-

Biochemical Analysis: Plasma insulin, serum creatinine, and blood urea nitrogen (BUN) are measured using standard assay kits.

-

Molecular Analysis: Protein expression and phosphorylation in tissues are analyzed by Western blotting. Gene expression is measured by real-time PCR.

-

In Vitro Studies

-

Cell Lines:

-

Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Hepatocytes: HepG2 cells (a human hepatoma cell line) or primary hepatocytes are used.

-

Pancreatic β-cells: INS-1 cells (a rat insulinoma cell line) are commonly used.

-

Retinal Pigment Epithelial Cells: ARPE-19 cells are used to model the retinal environment.[5]

-

-

Treatments: Cells are typically treated with this compound in the presence or absence of insulin, or under conditions of cellular stress (e.g., high glucose, hydrogen peroxide, or STZ).

-

Assays:

-

Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., IR, IRS1, Akt, NF-κB).

-

Cell Viability Assays (e.g., MTT): To determine the protective effects of this compound against cytotoxic agents.

-

Glucose Uptake Assays: To measure the direct effect of this compound on glucose transport into cells.

-

Measurement of ROS and Inflammatory Markers: To evaluate the antioxidant and anti-inflammatory effects.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

Caption: Insulin signaling pathway and points of enhancement by this compound.

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram (Graphviz DOT)

Caption: Workflow for in vivo study of this compound in diabetic nephropathy.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in the management of type 2 diabetes and its associated complications. Its ability to enhance insulin signaling and protect pancreatic β-cells through multiple mechanisms makes it a compelling candidate for further drug development. However, the current body of evidence is limited to preclinical studies. To translate these promising findings to the clinic, future research should focus on:

-

Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the safety and efficacy of this compound in human subjects.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are required.

-

Exploration of Other Therapeutic Areas: Based on the findings for other inositol derivatives, dedicated preclinical studies are warranted to investigate the potential of this compound in neurodegenerative diseases and cancer.

-

Toxicology Studies: Comprehensive long-term toxicology studies are essential to ensure its safety for chronic use.

References

- 1. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated brain scyllo-inositol concentrations in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection of inositol hexaphosphate and changes of mitochondrion mediated apoptotic pathway and α-synuclein aggregation in 6-OHDA induced parkinson's disease cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A myo-inositol diet for lung cancer prevention and beyond - Roh - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. mdpi.com [mdpi.com]

- 10. Inositol hexaphosphate suppresses colorectal cancer cell proliferation via the Akt/GSK-3β/β-catenin signaling cascade in a 1,2-dimethylhydrazine-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Sequoyitol's effect on glucose metabolism and diabetes

An In-depth Technical Guide on Sequoyitol's Effect on Glucose Metabolism and Diabetes

Introduction

This compound (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a type of sugar alcohol, found in various plants.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of diabetes mellitus.[2] As a derivative of myo-inositol, this compound is implicated in insulin signaling pathways and glucose metabolism.[3] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin sensitivity in peripheral tissues, protecting pancreatic β-cells from damage, and potentially modulating carbohydrate digestion.[3][4] It directly targets key tissues involved in glucose homeostasis, including the liver, adipose tissue, and pancreatic β-cells.[4]

Enhancement of Insulin Signaling

A primary mechanism of this compound is the potentiation of the insulin signaling cascade. In states of insulin resistance, this pathway is impaired. This compound has been shown to restore and enhance this signaling process.[4][5] Upon insulin binding to its receptor (IR), a series of phosphorylation events is initiated. This compound treatment has been observed to increase the insulin-stimulated phosphorylation of key proteins in this pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), and Akt (also known as Protein Kinase B).[3][4] The activation of Akt is a critical step that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into cells.[6] By improving the efficiency of this pathway, this compound helps to lower blood glucose levels.[3]

Caption: this compound enhances the insulin signaling pathway.

Protection of Pancreatic β-Cells

This compound demonstrates a protective effect on pancreatic β-cells, which are responsible for producing insulin.[3][4] In diabetic conditions, these cells are often damaged by oxidative stress.[3] Studies have shown that this compound can protect β-cells from injury induced by agents like streptozotocin (STZ) and hydrogen peroxide (H₂O₂).[3][4] This cytoprotective effect is likely due to its antioxidant properties.[3] By preserving the viability and function of β-cells, this compound helps maintain or even increase plasma insulin levels, which is particularly beneficial in insulin-deficient states.[3]

Caption: Protective mechanism of this compound on pancreatic β-cells.

Inhibition of Alpha-Glucosidase

While direct studies on this compound are limited, the inhibition of α-glucosidase is a known mechanism for controlling postprandial hyperglycemia.[7] Alpha-glucosidase is an enzyme in the small intestine's brush border that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[8] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a more gradual rise in blood glucose after a meal.[7] Given that other inositol derivatives and plant-derived compounds exhibit this activity, it represents a potential, albeit less-studied, mechanism for this compound.

Quantitative Data Summary

The anti-diabetic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound

| Parameter | Animal Model | Treatment Details | Result | Citation |

| Blood Glucose | ob/ob Mice | 40 mg/kg, oral gavage, twice daily for 18 days | Significant reduction in both male and female mice | [3] |

| Blood Glucose | STZ-treated Mice | 70–100 mg·kg⁻¹·day⁻¹ in drinking water for 31 days | 26% decrease compared to control | [3] |

| Plasma Insulin | STZ-treated Mice | 70–100 mg·kg⁻¹·day⁻¹ in drinking water | 155% increase compared to control | [3][4] |

| Fasting Blood Glucose (FBG) | HFD/STZ-induced Diabetic Rats | 12.5, 25.0, and 50.0 mg·kg⁻¹·day⁻¹ for 6 weeks | Significant decrease in a dose-dependent manner | [5] |

| Serum Insulin | HFD/STZ-induced Diabetic Rats | 12.5, 25.0, and 50.0 mg·kg⁻¹·day⁻¹ for 6 weeks | Significant increase | [5] |

| Glucose Intolerance | ob/ob and STZ-treated Mice | Various doses and administration routes | Significant improvement observed in glucose tolerance tests | [3] |

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line / Model | Treatment Context | Result | Citation |

| Insulin-stimulated IR Phosphorylation | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 46% increase | [3] |

| Insulin-stimulated IRS1 Phosphorylation | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 48% increase | [3] |

| Insulin-stimulated Akt Phosphorylation (pSer⁴⁷³) | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 61% increase | [3] |

| Glucose Production Suppression | Primary Hepatocytes | Insulin-stimulated | Increased ability of insulin to suppress glucose production | [4] |

| Glucose Uptake | Primary Adipocytes | Insulin-stimulated | Increased ability of insulin to stimulate glucose uptake | [4] |

| β-Cell Protection | INS-1 Cells | Injury induced by STZ or H₂O₂ | Protected against cell death | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from key studies on this compound.

In Vivo Diabetic Animal Models

This protocol describes the induction and treatment of diabetic animal models to evaluate the anti-diabetic effects of this compound.

Caption: General experimental workflow for in vivo studies.

-

Animal Models:

-

Genetic Model (Insulin Resistance): Male and female ob/ob mice (8–9 weeks old) are used to model type 2 diabetes with severe insulin resistance.[3]

-

Induced Model (Type 2 Diabetes): Sprague-Dawley rats are fed a high-fat diet for several weeks, followed by a single low-dose intraperitoneal injection of streptozotocin (STZ; e.g., 35 mg/kg) to induce a model that mimics type 2 diabetes.[5][9]

-

Induced Model (Insulin Deficiency): Mice are treated with a higher dose of STZ to destroy islet β-cells, modeling type 1 or severe insulin-deficient diabetes.[3]

-

-

This compound Administration:

-

Key Measurements:

-

Blood Glucose: Measured from tail vein blood using a glucometer.

-